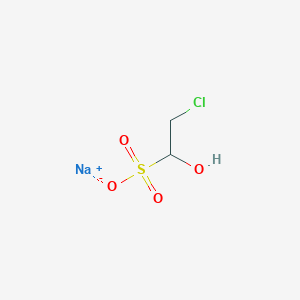
2-Chloro-1-hydroxyéthanesulfonate de sodium
Vue d'ensemble
Description
It is used in various industrial applications, including the production of ceramics. This compound is known for its unique chemical properties and versatility in different chemical reactions.
Applications De Recherche Scientifique
Chloroacetaldehyde Sodium Bisulfite has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
Sodium 2-chloro-1-hydroxyethanesulfonate, also known as Sodium isethionate, is an organic salt It is commonly used in pharmaceuticals, cosmetics, and daily chemical products , suggesting that its targets could be diverse depending on the specific application.
Pharmacokinetics
Its solubility in water suggests that it could be readily absorbed and distributed in the body. Its impact on bioavailability would depend on the specific application and dosage.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Sodium isethionate. For instance, its stability could be affected by temperature, as it should be stored below +30°C . Furthermore, its action and efficacy could be influenced by the pH of the environment, as it has a pH value of 7.0 - 11.0 in a 20 g/l water solution at 20 °C .
Analyse Biochimique
Biochemical Properties
The role of Sodium 2-chloro-1-hydroxyethanesulfonate in biochemical reactions is not fully understood due to limited research. It is known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and depends on the specific biochemical context .
Cellular Effects
It is likely to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Metabolic Pathways
It is likely to interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It may interact with various transporters or binding proteins, and could have effects on its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Chloroacetaldehyde Sodium Bisulfite can be synthesized through the reaction of 2-hydroxyethanesulfonic acid with chlorine. The reaction typically involves the use of an aqueous solution of 2-mercaptoethanol with chlorine, leading to the formation of 2-hydroxyethanesulfonyl chloride. This intermediate is then reacted with sodium hydroxide to produce Chloroacetaldehyde Sodium Bisulfite .
Industrial Production Methods: In industrial settings, the production of Chloroacetaldehyde Sodium Bisulfite involves the chlorination of 2-hydroxyethanesulfonic acid in the presence of sodium hydroxide. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Chloroacetaldehyde Sodium Bisulfite undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different sulfonate derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of sulfinate or thiol derivatives.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in aqueous or alcoholic solutions with nucleophiles like hydroxide or amines.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed:
Substitution Reactions: Various sulfonate derivatives.
Oxidation Reactions: Sulfonic acids.
Reduction Reactions: Sulfinate or thiol derivatives.
Comparaison Avec Des Composés Similaires
Sodium 2-hydroxyethanesulfonate: Similar in structure but lacks the chlorine atom, making it less reactive in substitution reactions.
Sodium sulfinates: Versatile building blocks for preparing organosulfur compounds through S–S, N–S, and C–S bond-forming reactions.
Uniqueness: Chloroacetaldehyde Sodium Bisulfite is unique due to its high reactivity in nucleophilic substitution reactions, which makes it a valuable intermediate in organic synthesis. Its ability to form transient intermediates, such as β-sultone, further enhances its versatility in chemical reactions.
Propriétés
IUPAC Name |
sodium;2-chloro-1-hydroxyethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5ClO4S.Na/c3-1-2(4)8(5,6)7;/h2,4H,1H2,(H,5,6,7);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOSIEWVVVRVFJH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(O)S(=O)(=O)[O-])Cl.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4ClNaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50926847 | |
| Record name | Sodium 2-chloro-1-hydroxyethane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50926847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13064-50-1 | |
| Record name | Sodium 2-chloro-1-hydroxyethanesulphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013064501 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium 2-chloro-1-hydroxyethane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50926847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 2-chloro-1-hydroxyethanesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.674 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



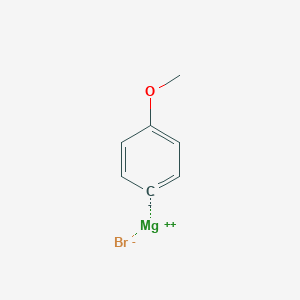
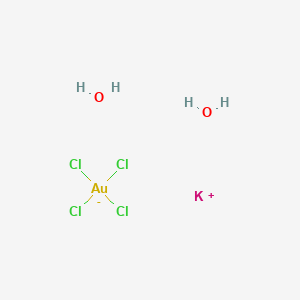
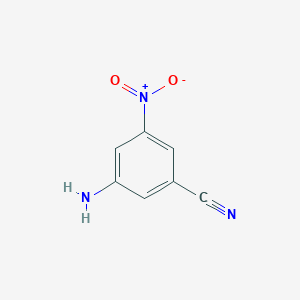

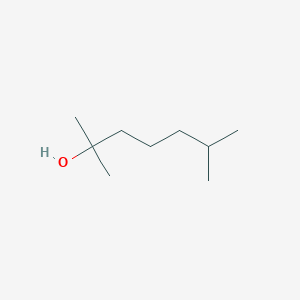

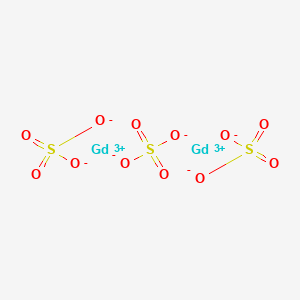
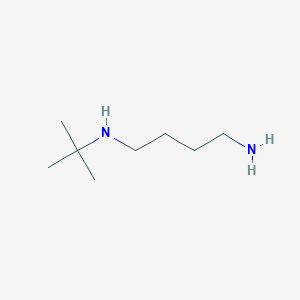
![N-[4-(Dimethylamino)phenyl]stearamide](/img/structure/B77966.png)


![3-[[9,10-Dihydro-4-(methylamino)-9,10-dioxo-1-anthryl]aminopropyl]trimethylammonium methyl sulphate](/img/structure/B77972.png)

